molecular formula C12H20O B14206343 4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene CAS No. 917833-46-6

4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene

Cat. No.: B14206343
CAS No.: 917833-46-6
M. Wt: 180.29 g/mol
InChI Key: WBMIXAIMJYLJFS-UHFFFAOYSA-N
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Description

4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with butyl, methoxy, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of a cyclohexene derivative with butyl and methoxy substituents. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the appropriate alkyl halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reactions, and the process may be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Properties

CAS No.

917833-46-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-butyl-4-methoxy-3-methylidenecyclohexene

InChI

InChI=1S/C12H20O/c1-4-5-9-12(13-3)10-7-6-8-11(12)2/h6,8H,2,4-5,7,9-10H2,1,3H3

InChI Key

WBMIXAIMJYLJFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC=CC1=C)OC

Origin of Product

United States

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